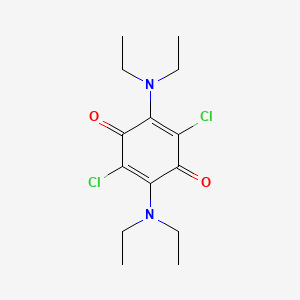

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

説明

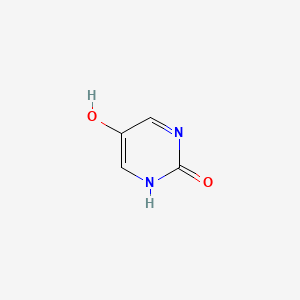

“2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” is a chemical compound . Photolysis of this compound at 254 nm or 300–500 nm produces the corresponding cyclized products via the electron transfer-proton transfer sequence in a variety of solvents in quantitative yields within 10 minutes .

Synthesis Analysis

The synthesis of “this compound” involves photolysis at specific wavelengths. When photolysis is performed at 254 nm or 300–500 nm, it produces cyclized products via an electron transfer-proton transfer sequence .科学的研究の応用

Medicinal Chemistry and Biological Activity

- Amino-substituted p-benzoquinones have been designed and synthesized based on the antineoplastic activity observed in similar compounds. Although none exhibited inhibitory activity against P388 leukemia, specific dichloro and dibromo compounds demonstrated inhibitory effects against human colon adenocarcinoma in vitro and leukemia L1210 screening. Another compound showed activity against Neisseria catarrhalis, indicating potential in antimicrobial and anticancer applications (Mathew, Zee-Cheng, & Cheng, 1986).

Material Science and Supramolecular Chemistry

- In material science, compounds structurally related to 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone, like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, have been used to form bifurcated hydrogen bonds with other molecules, leading to new types of supramolecular synthons. These compounds contribute to the development of novel crystal engineering strategies and the exploration of their unique properties in constructing molecular chains and zigzag tapes (Zaman, Tomura, & Yamashita, 1999).

Environmental Chemistry

- Related research has also looked into the characterization and determination of chloro- and bromo-benzoquinones as new disinfection byproducts in drinking water. This involves the development of analytical techniques for the detection of these compounds, which are suspected bladder carcinogens and likely produced during water disinfection processes. The methodology developed can aid in understanding the occurrence, formation pathways, and control of these compounds in drinking water systems (Zhao et al., 2010).

Polymer Science

- Binuclear complexes involving 2,5-disubstituted amino-p-benzoquinone-nickel(II) have shown high activities for ethylene polymerization without any cocatalysts, leading to the production of high-molecular-weight, moderately branched polyethylene. This research has implications for the development of new catalytic systems in polymer production (Zhang & Jin, 2003).

作用機序

特性

IUPAC Name |

2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-5-17(6-2)11-9(15)14(20)12(10(16)13(11)19)18(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOOCJFEYRUERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)C(=C(C1=O)Cl)N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308360 | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23019-38-7 | |

| Record name | NSC203249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[b,k]fluoranthene](/img/structure/B1619226.png)

![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)